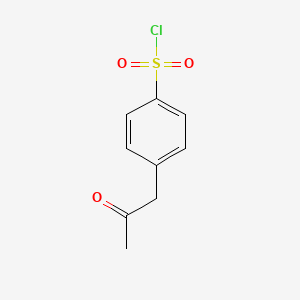
4-(2-Oxopropyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxopropyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: This method involves the reaction of phosphorus pentachloride with benzenesulfonic acid or its salts. The mixture is heated in an oil bath at 170–180°C for fifteen hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this method uses phosphorus oxychloride and sodium benzenesulfonate.
Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene at temperatures between 20° and 25°C.
Industrial Production Methods
Industrial production of 4-(2-Oxopropyl)benzene-1-sulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reagents and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonyl thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols.
Major Products Formed
Sulfonamides: Formed by the reaction of the compound with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
4-(2-Oxopropyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Oxopropyl)benzene-1-sulfonyl chloride involves the formation of a covalent bond with the target molecule. In the case of enzyme inhibition, the compound reacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate . This mechanism is particularly effective for serine proteases, where the sulfonyl chloride group reacts with the serine residue in the active site .
Comparison with Similar Compounds
Similar Compounds
Pefabloc SC: A sulfonyl fluoride compound used as a serine protease inhibitor.
4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with similar applications.
Uniqueness
4-(2-Oxopropyl)benzene-1-sulfonyl chloride is unique due to its specific structure, which allows it to form stable complexes with target molecules. This makes it particularly effective as an enzyme inhibitor, especially for serine proteases .
Properties
CAS No. |
89313-31-5 |
|---|---|
Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
4-(2-oxopropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c1-7(11)6-8-2-4-9(5-3-8)14(10,12)13/h2-5H,6H2,1H3 |
InChI Key |
IORUQWMUNZWJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















